2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
Description
The compound 2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS: 365542-35-4) is a thiazole derivative featuring a benzoic acid ethyl ester backbone substituted with a methoxy group at position 6 and a vinyl-linked 4-chloro-2-diethylamino-thiazol-5-yl moiety. Its molecular formula is C₁₇H₂₂ClN₃O₃S, with a molecular weight of 395.9 g/mol (calculated). The compound is primarily used in research settings, with commercial availability at 145€/100 mg (purity >95%) .
Key structural attributes include:
- Thiazole ring: Substituted with chlorine (electron-withdrawing) and diethylamino (electron-donating) groups, influencing electronic properties.
- Methoxy-benzoate ester: Enhances lipophilicity and may affect pharmacokinetic behavior.
Properties
IUPAC Name |
ethyl 2-[(E)-2-[4-chloro-2-(diethylamino)-1,3-thiazol-5-yl]ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-5-22(6-2)19-21-17(20)15(26-19)12-11-13-9-8-10-14(24-4)16(13)18(23)25-7-3/h8-12H,5-7H2,1-4H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFPLFHOCJCKF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C=CC2=C(C(=CC=C2)OC)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=C(S1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133055 | |
| Record name | Ethyl 2-[(1E)-2-[4-chloro-2-(diethylamino)-5-thiazolyl]ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-35-4 | |
| Record name | Ethyl 2-[(1E)-2-[4-chloro-2-(diethylamino)-5-thiazolyl]ethenyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(1E)-2-[4-chloro-2-(diethylamino)-5-thiazolyl]ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Biological Activity
The compound 2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS No. 365542-35-4) has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a vinyl group, and a methoxybenzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 385.90 g/mol. The presence of the chloro and diethylamino substituents is significant for its biological activity.
Anticancer Properties
Numerous studies have explored the anticancer potential of similar compounds, indicating that modifications in structure can significantly influence activity. For instance, compounds with thiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Thiazole Derivative | MCF-7 (Breast Cancer) | 5.85 | Induction of apoptosis |
| 2-(Phenylamino)pyrimidines | HeLa (Cervical Cancer) | 9.6 | CDK9 inhibition |
| Benzamide Derivative | A549 (Lung Cancer) | 3.0 | VEGFR-2 inhibition |
These studies suggest that the thiazole moiety in the compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways related to cell cycle regulation and apoptosis.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects through cholinesterase inhibition, which is crucial for managing neurodegenerative diseases such as Alzheimer's:
- Cholinesterase Inhibition : Compounds analogous to the target compound have demonstrated IC50 values ranging from 7.49 µM to 33.00 µM against acetylcholinesterase (AChE), suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against various human cancer cell lines, including MCF-7 and A549, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational analyses indicated that the compound could effectively bind to targets involved in cancer progression, such as VEGFR-2 kinase, enhancing its potential as an anticancer agent .
Comparison with Similar Compounds
2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS: 365542-32-1)
2-(4’-(Dimethylamino)phenyl)-6-methoxybenzothiazole (6-MeO-BTA-2)
- Molecular Formula : C₁₆H₁₆N₂OS
- Molecular Weight : 296.4 g/mol
- Key Differences: Benzothiazole core instead of thiazole. Substituents: Dimethylamino group on a phenyl ring rather than directly on the thiazole. Synthesis: Prepared via condensation of 2-amino-5-methoxythiophenol and 4-(dimethylamino)benzaldehyde in DMSO at 180°C .
Ethyl 2-(2-(phenylaMino)thiazol-5-yl)acetate (CAS: 948287-40-9)
- Structural Features: Phenylamino group on thiazole. Acetate ester instead of benzoate.
- Comparison: Polarity: The phenylamino group may increase solubility in polar aprotic solvents. Applications: Likely explored for antimicrobial activity due to thiazole’s prevalence in bioactive molecules.
Sulfonamide Derivatives of 6-Methoxy-Benzoate Esters
- Examples :
- 2-Methoxy-6-(8-(methylsulfonamido)octyl)benzoate
- 2-Methoxy-6-(8-(phenylsulfonamido)octyl)benzoate
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Solubility: Diethylamino increases lipophilicity (logP ~3.5 estimated) compared to the chloro-only derivative (logP ~2.8), favoring membrane permeability but reducing aqueous solubility.
- Biological Activity: Thiazole derivatives are often investigated for antimicrobial or anticancer properties. The diethylamino variant’s larger size may improve target specificity but could also increase metabolic instability .
- Synthetic Complexity: Introducing diethylamino likely requires protective strategies (e.g., Boc protection) during synthesis, adding steps compared to simpler thiazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
